Cas no 14064-61-0 (5-(4-chlorobenzyl)-2H-tetraazole)
5-(4-chlorobenzyl)-2H-tetraazole Chemical and Physical Properties
Names and Identifiers
-
- 5-(4-Chlorobenzyl)-1H-tetrazole
- 2H-Tetrazole,5-[(4-chlorophenyl)methyl]-
- 5-(4-chlorobenzyl)-1H-tetrazole(SALTDATA: FREE)
- 5-(4-CHLOROBENZYL)-2H-1,2,3,4-TETRAAZOLE
- 5-(4-chlorobenzyl)-2H-tetraazole
- 5-(4-CHLORO-BENZYL)-2H-TETRAZOLE
- 5-[(4-chlorophenyl)methyl]-2H-tetrazole
- 5-(4-chlorobenzyl)-2H-tetrazole
- 5-[(4-chlorophenyl)methyl]-2H-1,2,3,4-tetraazole
- AC1Q3JFW
- AC1Q3NRN
- SBB022171
- ST037759
- AKOS B020753
- BUTTPARK 84\02-04
- ART-CHEM-BB B020753
- 5-(4-Chlorobenzyl)tetrazole
- DTXSID30352342
- 5-(4'-chlorobenzyl)tetrazole
- YIE
- EN300-229642
- AB04761
- 5-[(4-chlorophenyl)methyl]-2H-1,2,3,4-tetrazole
- AKOS000263099
- Maybridge1_004018
- SR-01000453019-1
- CCG-17757
- HR-0372
- FT-0619640
- SR-01000453019
- 14064-61-0
- CS-0240679
- AKOS000310276
- 5-[(4-chlorophenyl)methyl]-1H-1,2,3,4-tetrazole
- EU-0006997
- HMS552O14
- SCHEMBL6505678
- 2H-Tetrazole, 5-[(4-chlorophenyl)methyl]-
- MFCD00205200
-
- MDL: MFCD00205200
- Inchi: 1S/C8H7ClN4/c9-7-3-1-6(2-4-7)5-8-10-12-13-11-8/h1-4H,5H2,(H,10,11,12,13)
- InChI Key: PNVBWDXECSSTFP-UHFFFAOYSA-N
- SMILES: ClC1C=CC(=CC=1)CC1N=NNN=1
Computed Properties
- Exact Mass: 194.03600
- Monoisotopic Mass: 194.036
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 158
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 54.5A^2
- XLogP3: 2.1
Experimental Properties
- Density: 1.402
- Boiling Point: 387°Cat760mmHg
- Flash Point: 219.9°C
- Refractive Index: 1.626
- PSA: 54.46000
- LogP: 1.44390
5-(4-chlorobenzyl)-2H-tetraazole Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-(4-chlorobenzyl)-2H-tetraazole Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C365378-50mg |
5-(4-chlorobenzyl)-2H-tetraazole |
14064-61-0 | 50mg |
$ 50.00 | 2022-04-28 | ||
| TRC | C365378-100mg |
5-(4-chlorobenzyl)-2H-tetraazole |
14064-61-0 | 100mg |
$ 70.00 | 2022-04-28 | ||
| TRC | C365378-500mg |
5-(4-chlorobenzyl)-2H-tetraazole |
14064-61-0 | 500mg |
$ 275.00 | 2022-04-28 | ||
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0006-1g |
5-(4-Chloro-benzyl)-2H-tetrazole |
14064-61-0 | 96% | 1g |
8463.46CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0006-5g |
5-(4-Chloro-benzyl)-2H-tetrazole |
14064-61-0 | 96% | 5g |
33904.74CNY | 2021-07-19 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0006-1g |
5-(4-Chloro-benzyl)-2H-tetrazole |
14064-61-0 | 96% | 1g |
¥8726.45 | 2024-07-24 | |
| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 82R0006-5g |
5-(4-Chloro-benzyl)-2H-tetrazole |
14064-61-0 | 96% | 5g |
¥34958.27 | 2024-07-24 | |
| A2B Chem LLC | AA62822-250mg |
2H-Tetrazole, 5-[(4-chlorophenyl)methyl]- |
14064-61-0 | ≥ 98% (HPLC) | 250mg |
$115.00 | 2024-04-20 | |
| A2B Chem LLC | AA62822-1g |
2H-Tetrazole, 5-[(4-chlorophenyl)methyl]- |
14064-61-0 | ≥ 98% (HPLC) | 1g |
$207.00 | 2024-04-20 | |
| A2B Chem LLC | AA62822-5g |
2H-Tetrazole, 5-[(4-chlorophenyl)methyl]- |
14064-61-0 | ≥ 98% (HPLC) | 5g |
$697.00 | 2024-04-20 |
5-(4-chlorobenzyl)-2H-tetraazole Suppliers
5-(4-chlorobenzyl)-2H-tetraazole Related Literature
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Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Xue-Ying Wang,Ying Pei,Min Xie,Zi-He Jin,Ya-Shi Xiao,Yang Wang,Li-Na Zhang,Yan Li,Wei-Hua Huang Lab Chip, 2015,15, 1178-1187
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
Additional information on 5-(4-chlorobenzyl)-2H-tetraazole
5-(4-Chlorobenzyl)-2H-Tetrazole (CAS No. 14064-61-0): A Versatile Heterocyclic Compound in Modern Chemistry
The compound 5-(4-chlorobenzyl)-2H-tetrazole (CAS 14064-61-0) is a prominent heterocyclic molecule featuring a tetrazole ring linked to a 4-chlorobenzyl group. This structure has garnered significant attention in pharmaceutical, agrochemical, and material science research due to its unique physicochemical properties and broad applicability. The tetrazole moiety, known for its high nitrogen content and metabolic stability, serves as a bioisostere for carboxylic acids, making it invaluable in drug design. Meanwhile, the chlorobenzyl substituent enhances lipophilicity, influencing bioavailability and target binding.
In recent years, the demand for 5-(4-chlorobenzyl)-2H-tetrazole has surged, driven by its role in synthesizing non-peptidic angiotensin II receptor antagonists, a class of antihypertensive agents. Researchers also explore its utility in metal-organic frameworks (MOFs) for gas storage and catalysis, aligning with the global push for sustainable technologies. Searches for "tetrazole derivatives in drug discovery" or "CAS 14064-61-0 applications" reflect growing interest in its molecular versatility.
The synthesis of 5-(4-chlorobenzyl)-2H-tetrazole typically involves [2+3] cycloaddition between 4-chlorobenzyl cyanide and sodium azide, optimized for yield and purity. Advanced purification techniques like column chromatography ensure compliance with industry standards. Its stability under physiological conditions makes it a preferred intermediate in medicinal chemistry, particularly for modifying pharmacokinetic profiles.
Environmental and safety considerations are paramount when handling 5-(4-chlorobenzyl)-2H-tetrazole. While not classified as hazardous, proper storage (cool, dry conditions) and disposal protocols are recommended. The compound’s biodegradability and low ecotoxicity align with green chemistry principles, a trending topic in scientific forums.
Future prospects for CAS 14064-61-0 include innovations in covalent organic polymers (COPs) and bioconjugation techniques. As AI-driven molecular modeling accelerates, queries like "tetrazole-based sensors" or "14064-61-0 supplier" highlight its cross-disciplinary relevance. This compound exemplifies how tailored heterocycles address challenges in healthcare and clean energy—top priorities in the UN Sustainable Development Goals.
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